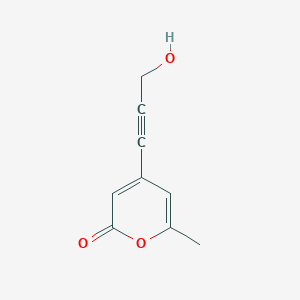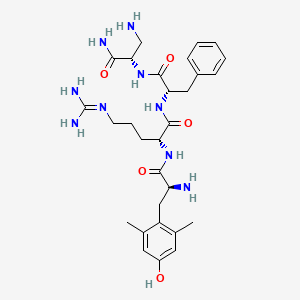
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl-: is a chemical compound that belongs to the pyranone family Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-pyran-2-one and propargyl alcohol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Reaction Mechanism:
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.
Purification Steps: The crude product is typically purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxypropynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-5-bromo-: This compound has a bromine atom instead of a methyl group, which may alter its chemical properties and reactivity.
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-3-methyl-: The position of the methyl group is different, which can affect the compound’s stability and reactivity.
Uniqueness
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its hydroxypropynyl group and methyl group combination make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
502624-21-7 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-(3-hydroxyprop-1-ynyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C9H8O3/c1-7-5-8(3-2-4-10)6-9(11)12-7/h5-6,10H,4H2,1H3 |
Clé InChI |
SCAWASVXXKBONU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)O1)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)



![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B15168220.png)
![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)




